

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride

Cat. No.: B1521686

[Get Quote](#)

An In-depth Technical Guide to **1-(Aminomethyl)cyclopentanecarboxylic Acid Hydrochloride**

Introduction

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is a cyclic, non-proteinogenic amino acid derivative that serves as a valuable building block for the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopentane scaffold, combined with the primary amine and carboxylic acid functional groups, provides a unique three-dimensional structure that is of significant interest for designing novel therapeutic agents and complex organic molecules. This guide offers a comprehensive overview of its core physical and chemical properties, handling protocols, and synthetic considerations, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and molecular composition. **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** is registered under CAS Number 1185298-24-1.^[1] Its molecular structure features a quaternary carbon on a cyclopentane ring, bonded to both a carboxylic acid group and an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Formula: C₇H₁₄CINO₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 179.64 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: 1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride[\[2\]](#)

Chemical Identifiers:

- InChI: 1S/C7H13NO2.C1H/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H
- Canonical SMILES: C1CCC(C1)(CN)C(=O)O.Cl[\[2\]](#)[\[3\]](#)

Figure 1. Chemical Structure Diagram

Physical and Chemical Properties

The utility of a chemical compound in experimental settings is largely dictated by its physical and chemical characteristics. As a hydrochloride salt of an amino acid, this compound exhibits properties typical of this class, including good crystallinity and enhanced water solubility.[\[4\]](#)

Property	Value / Description	Source(s)
Physical Form	Solid	
Appearance	White to off-white crystalline powder	[4]
Melting Point	170-175 °C	[3]
Molecular Formula	C ₇ H ₁₄ CINO ₂	[1] [2]
Molecular Weight	179.64 g/mol	[1] [2]
Solubility	Soluble in water. The ionic nature of the hydrochloride salt enhances water solubility.	[4]
Assay	≥95%	

Acid-Base Properties and Stability

The presence of both a carboxylic acid and an amino group confers zwitterionic characteristics upon the free base under physiological conditions.^[4] The pKa of the carboxylic acid group is estimated to be around 2.8 ± 0.2 , which is typical for derivatives of cyclopropanecarboxylic acid, while the protonated amino group will have a significantly higher pKa.^[4] The compound is stable and should be stored at room temperature.^[5]

Synthesis Overview

While multiple synthetic routes may exist, a common laboratory-scale approach involves the use of cyclopentanone as a starting material. The synthesis can be visualized as a multi-step process beginning with the formation of a cyanohydrin, followed by reduction and subsequent salt formation.

[Click to download full resolution via product page](#)

Figure 2. Simplified Synthetic Workflow

This pathway highlights a feasible method for producing the related compound **1-(aminomethyl)cyclopentanol hydrochloride**, illustrating the chemical transformations required to build the core structure from a simple cyclic ketone.^[6]

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.^{[1][3]}

Hazard Information	Details	Source(s)
Pictograms	Corrosion Exclamation Mark	
Signal Word	Danger	[1]
Hazard Codes	H302, H315, H318, H335	[1]
Hazard Statements	Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.	[1] [3]
Precautionary Codes	P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310	[1]
Storage Class	11 (Combustible Solids)	[1]

Recommended Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[3\]](#)

Experimental Protocols

The following protocols provide standardized methodologies for verifying the physical properties of the compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of the crystalline solid, which serves as an indicator of purity.

Methodology:

- Ensure the melting point apparatus is calibrated using certified standards.
- Finely crush a small sample of **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** on a watch glass.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set a ramp rate of approximately 1-2 °C per minute when approaching the expected melting range (170-175 °C).
- Record the temperature at which the first liquid droplet appears (onset of melting).
- Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- The recorded range is the experimental melting point. For a pure substance, this range should be narrow (≤ 2 °C).

Protocol 2: Qualitative Solubility Assessment

Objective: To confirm the solubility profile of the compound in aqueous and organic solvents.

Methodology:

- Label three separate test tubes: "Water," "Ethanol," and "Dichloromethane."
- Add approximately 10 mg of the compound to each test tube.
- To the "Water" test tube, add 1 mL of deionized water.
- To the "Ethanol" test tube, add 1 mL of 95% ethanol.
- To the "Dichloromethane" test tube, add 1 mL of dichloromethane.
- Agitate each tube vigorously for 30 seconds using a vortex mixer.
- Allow any undissolved solid to settle for 1 minute.
- Visually inspect each tube for the presence of undissolved solid.
- Record observations as "Soluble," "Slightly Soluble," or "Insoluble." Based on its ionic nature, the compound is expected to be soluble in water.^[4]

Applications and Significance

As a functionalized carbocyclic compound, **1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride** is a versatile building block. Its constrained cyclic structure is highly desirable in medicinal chemistry for several reasons:

- Conformational Rigidity: The cyclopentane ring restricts the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
- Scaffold for Synthesis: The primary amine and carboxylic acid groups serve as handles for further chemical modification, allowing for its incorporation into larger, more complex molecules like peptides or small molecule inhibitors.
- Novel Chemical Space: As a non-natural amino acid analog, it allows chemists to explore novel chemical space beyond that of traditional proteinogenic amino acids, potentially leading to drugs with improved pharmacokinetic properties.

Conclusion

1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride is a well-defined chemical entity with distinct physical and chemical properties that make it a valuable tool for chemical synthesis and pharmaceutical research. Its solid, crystalline nature, defined melting point, and aqueous solubility facilitate its use in various experimental settings. A thorough understanding of its properties, combined with adherence to established safety protocols, enables researchers to effectively leverage this compound as a building block for the discovery and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(アミノメチル)シクロ pentanカルボン酸 塩酸塩 95% | Sigma-Aldrich
[sigmaaldrich.com]

- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Page loading... [guidechem.com]
- 4. Buy 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride | 1421601-23-1 [smolecule.com]
- 5. 1-(AMINOMETHYL)CYCLOPENTANECARBOXYLIC ACID HYDROCHLORIDE | 1185298-24-1 [m.chemicalbook.com]
- 6. 1-(aminomethyl)cyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521686#1-aminomethyl-cyclopentanecarboxylic-acid-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com